molecular formula C13H15N3O5 B8599342 tert-butyl 2-(4-nitro-2-oxo-3H-benzimidazol-1-yl)acetate

tert-butyl 2-(4-nitro-2-oxo-3H-benzimidazol-1-yl)acetate

Cat. No.: B8599342
M. Wt: 293.27 g/mol
InChI Key: HQWPTGKMJZJDTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl 2-(4-nitro-2-oxo-3H-benzimidazol-1-yl)acetate is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a tert-butyl ester group, a nitro group, and a benzimidazole core, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-nitro-2-oxo-3H-benzimidazol-1-yl)acetate typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Esterification: The final step involves the esterification of the benzimidazole derivative with tert-butyl bromoacetate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 2-(4-nitro-2-oxo-3H-benzimidazol-1-yl)acetate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

    Oxidation: The benzimidazole core can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4-amino-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl acetate.

    Substitution: 4-nitro-2-oxo-2,3-dihydro-1H-benzimidazole-1-acetic acid.

    Oxidation: Various oxidized benzimidazole derivatives.

Scientific Research Applications

tert-butyl 2-(4-nitro-2-oxo-3H-benzimidazol-1-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its benzimidazole core.

    Industry: Used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-nitro-2-oxo-3H-benzimidazol-1-yl)acetate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The benzimidazole core can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
  • tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate
  • tert-Butyl 1-methyl-2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate

Uniqueness

tert-butyl 2-(4-nitro-2-oxo-3H-benzimidazol-1-yl)acetate is unique due to its combination of a nitro group, a benzimidazole core, and a tert-butyl ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H15N3O5

Molecular Weight

293.27 g/mol

IUPAC Name

tert-butyl 2-(4-nitro-2-oxo-3H-benzimidazol-1-yl)acetate

InChI

InChI=1S/C13H15N3O5/c1-13(2,3)21-10(17)7-15-8-5-4-6-9(16(19)20)11(8)14-12(15)18/h4-6H,7H2,1-3H3,(H,14,18)

InChI Key

HQWPTGKMJZJDTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C2=C(C(=CC=C2)[N+](=O)[O-])NC1=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Cesium carbonate (1.75 g, 5.4 mmol) was added to a solution of 4-nitro-1,3-dihydro-2H-benzimidazol-2-one (800 mg, 4.5 mmol, described in Intermediate 26) and tert-butyl bromoacetate (0.791 mL, 5.4 mmol) in DM (15 mL). After 18 h, the reaction was quenched with H2O (100 mL) and the solid precipitate was collected by filtration. The crude product was purified by silica gel chromatography, eluting with CH2Cl2:MeOH—95:5, to give the title compound. MS: m/z=294 (M+1).
Name
Cesium carbonate
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.791 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.